4-Bromo-3-fluoro-5-hydroxybenzonitrile
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBTTOEWPVDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Hydroxybenzonitrile Derivatives
- Starting material: p-Hydroxybenzonitrile or related hydroxybenzonitrile compounds.
- Reagents: Bromine or bromine-containing compounds; often used in aqueous suspension with alkali metal hydroxides or carbonates (NaOH, KOH, Na2CO3, etc.).
- Conditions: Temperature range typically maintained between 15 to 85 °C to control reaction rate and selectivity.
- Process:
- Dissolve p-hydroxybenzonitrile in water (e.g., 20 pounds per 100 pounds water).
- Add 0 to 3.5 moles of aqueous alkali hydroxide/carbonate to form the salt.
- Gradually add approximately 1 mole of bromine with stirring.
- After bromination, the mixture is acidified to pH 1–3 using hydrochloric acid to precipitate the brominated product.
- The solid is filtered, washed, and air-dried to yield high purity brominated hydroxybenzonitrile (e.g., 3,5-dibromo-4-hydroxybenzonitrile).
Fluorination
- Fluorination is more challenging due to the reactivity of fluorine and the need for regioselective substitution.
- Commonly involves fluorination reagents or fluorine-containing compounds applied to hydroxybenzonitrile derivatives or intermediates.
- Organic solvents such as tetrahydrofuran (THF), methanol, or mixtures thereof are used to control the reaction environment.
- Bases like cesium carbonate or potassium carbonate facilitate the substitution reaction.
- Reaction temperatures are controlled typically between 5 °C and 40 °C to optimize yield and purity.
Combined Bromination and Fluorination Approach
- The synthesis of 4-Bromo-3-fluoro-5-hydroxybenzonitrile often requires sequential or tandem reactions:
- Bromination of hydroxybenzonitrile to introduce the bromine substituent at the 4-position.
- Fluorination at the 3-position using selective fluorinating agents under mild conditions.
- The hydroxyl group at the 5-position remains intact or is introduced early in the synthetic sequence.
- Purification is done by extraction, washing (e.g., with sodium sulfite, brine), drying (Na2SO4), and column chromatography to isolate the pure compound.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | p-Hydroxybenzonitrile, NaOH, Br2, HCl for acidify | 15–85 (typically 35) | ~Quantitative (for dibromo derivative) | Gradual addition of bromine, stirring |
| Fluorination | Fluorinating agent, THF/MeOH solvent, K2CO3 base | 5–40 | Not specified | Controlled fluorination for regioselectivity |
| Extraction & Purification | Dichloromethane extraction, Na2SO3 wash, silica gel chromatography | Ambient | 70 (typical for related compounds) | Purification to isolate pure product |
Research Findings and Industrial Considerations
- Eco-friendly synthesis: Some processes use alkali/alkaline earth metal bromate salts as brominating agents to minimize environmental impact and avoid catalysts.
- Catalyst-free protocols: Certain bromination reactions proceed efficiently without catalysts, simplifying the workup and reducing costs.
- Scale-up feasibility: Reactions are designed for scalability, employing continuous stirring, controlled temperature, and gradual reagent addition to maintain high yield and purity suitable for industrial production.
- Purity and characterization: Final products are characterized by chromatographic purity, melting point, and spectroscopic methods (NMR, MS) to confirm structure and substitution pattern.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | p-Hydroxybenzonitrile or derivatives |
| Bromination Reagents | Bromine (Br2), alkali hydroxides/carbonates |
| Fluorination Reagents | Fluorine-containing compounds, bases like K2CO3 or Cs2CO3 |
| Solvents | Water (for bromination), THF, methanol (for fluorination) |
| Temperature Range | 15–85 °C (bromination), 5–40 °C (fluorination) |
| Reaction Type | Electrophilic aromatic substitution (bromination), nucleophilic aromatic substitution (fluorination) |
| Workup | Acidification, filtration, washing, extraction, drying, chromatography |
| Typical Yields | Quantitative for bromination; ~70% for related fluorinated phenols |
| Environmental Considerations | Catalyst-free, eco-friendly brominating agents available |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by electron-withdrawing effects from fluorine and nitrile groups.
Bromine Replacement
-
Amination : Reacting with amines in the presence of Pd catalysts forms aryl amines. For example, using Pd(OAc)₂ and Xantphos in toluene at 100°C yields 4-amino derivatives .
-
Cyanation : Bromine-to-cyanide exchange via Buchwald-Hartwig coupling with CuCN in DMF at 120°C produces dicyano analogs .
-
Suzuki-Miyaura Coupling : Bromine participates in cross-couplings with boronic acids. A representative reaction uses Pd(PPh₃)₄, K₂CO₃, and THF/water (3:1) at 80°C .
Table 1: Substitution Reactions of Bromine
Functional Group Transformations
The hydroxyl and nitrile groups enable diverse modifications.
Hydroxyl Group Reactions
-
Protection : Benzylation using BnBr and K₂CO₃ in DMF at 60°C forms 5-benzyloxy derivatives, enabling subsequent bromine substitution .
-
Oxidation : Treatment with Dess-Martin periodinane in CH₂Cl₂ oxidizes the hydroxyl to a ketone (3-fluoro-5-hydroxy-4-bromobenzoyl cyanide) .
Nitrile Group Reactions
-
Hydrolysis : Heating with H₂SO₄ (70%) at 120°C converts the nitrile to a carboxylic acid (4-bromo-3-fluoro-5-hydroxybenzoic acid) .
-
Reduction : LiAlH₄ in THF reduces the nitrile to a primary amine (4-bromo-3-fluoro-5-hydroxybenzylamine) .
Table 2: Transformations of Functional Groups
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs electrophiles to the 2-position (meta to fluorine and nitrile groups).
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position (2-nitro-4-bromo-3-fluoro-5-hydroxybenzonitrile) .
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Halogenation : Br₂ in acetic acid brominates the 2-position, yielding 2,4-dibromo derivatives .
Radical Reactions
Under photoredox conditions, the bromine atom participates in C–O bond-forming reactions.
-
Alkoxylation : Using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as a photocatalyst and NiCl₂·DME as a cocatalyst, bromine is replaced by alkoxy groups (e.g., hexyloxy) in acetonitrile at RT .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
4-Bromo-3-fluoro-5-hydroxybenzonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, particularly those related to hormone receptors.
Case Study: Steroid Receptor Modulators
Research indicates that this compound acts as a key intermediate for synthesizing compounds targeting androgen receptors, which are critical in the treatment of prostate cancer and other androgen-dependent diseases. The synthesis method involves a straightforward two-step reaction that enhances yield and reduces costs, making it suitable for commercial production .
Synthesis of Complex Organic Molecules
The compound is often utilized to synthesize complex organic molecules through various chemical reactions, including substitution and coupling reactions.
Table 1: Synthesis Pathways Involving this compound
| Reaction Type | Example Compound | Application |
|---|---|---|
| Substitution | This compound derivatives | Anticancer agents |
| Coupling | Indole derivatives | Antibacterial and antifungal properties |
| Reduction | Hydroxylated derivatives | Neuroprotective agents |
Recent studies have explored the biological activity of compounds derived from this compound. These studies focus on their antibacterial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
In one study, derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and colorectal cancer (HT29). The compounds induced apoptosis and cell cycle arrest in malignant cells while sparing healthy cells .
Material Science Applications
Beyond medicinal applications, this compound is also explored in material science for developing new materials with specific electronic or optical properties.
Example: Coordination Compounds
Research has indicated that metal-complexed derivatives of this compound can exhibit enhanced properties for applications in sensors and catalysis. These materials demonstrate significant interactions with biological targets, suggesting potential use in drug delivery systems .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing Effects : The fluorine and nitrile groups in this compound create a strong electron-deficient aromatic ring, favoring electrophilic substitution at the hydroxyl-bearing position .
- Hydrogen Bonding : The -OH group enhances solubility in polar solvents compared to analogs like 3-bromo-4-hydroxy-5-methoxybenzonitrile, which has a hydrophobic methoxy group .
Positional Isomers and Functional Group Variants
Key Insights :
- Reactivity: The absence of an amino or hydroxymethyl group in this compound limits its utility in peptide coupling but enhances stability under acidic conditions .
- Steric Effects : Methyl or hydroxymethyl groups in analogs introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to the target compound .
Physicochemical Properties
Biological Activity
Overview
4-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS No. 1805251-60-8) is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups. Its molecular formula is C7H3BrFNO, and it is a derivative of benzonitrile. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and drug development.
The synthesis of this compound typically involves multi-step organic reactions, including bromination and fluorination processes. Common methods utilize bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled conditions to achieve high yields and purity. The compound can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions, which are essential for its application in synthesizing complex organic molecules and pharmaceuticals.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the bromine, fluorine, and hydroxyl groups influences its binding affinity and specificity towards various enzymes or receptors. This compound may modulate the activity of these targets, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, in preclinical trials involving xenograft models (e.g., 786-O kidney cancer cells), treatment with this compound showed significant tumor size reduction and regression. The administration of varying doses demonstrated a dose-dependent response in tumor inhibition . Such findings suggest that this compound may serve as a lead candidate for developing new anticancer therapies.
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully .
Study 1: Antitumor Efficacy in Xenograft Models
A study published in a patent document reported the efficacy of this compound in reducing tumor sizes in xenograft-bearing mice. The results indicated a significant reduction in plasma levels of human vascular endothelial growth factor A (VEGFA), which is crucial for tumor angiogenesis, demonstrating the compound's potential as an antitumor agent .
Study 2: Structure-Activity Relationship (SAR) Analysis
An analysis focusing on the structure-activity relationship revealed that modifications in the bromine and fluorine substituents significantly affect the biological activity of related compounds. This study emphasized the importance of these functional groups in enhancing binding affinity to target proteins involved in cancer progression .
Research Findings Summary Table
Q & A
Q. Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 4-bromo-2-hydroxybenzonitrile δ 7.2–7.8 ppm for aromatic protons ).
- Mass Spectrometry : Confirm molecular ion peak (M⁺) at m/z ≈ 230 (C₇H₂BrFNO).
Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition points (e.g., related compounds show stability up to 150°C ).
Advanced Research Questions
Q. How can regioselectivity challenges during bromination/fluorination of the benzonitrile scaffold be addressed?
- Challenge : Competing substitution patterns due to electron-withdrawing cyano and hydroxyl groups.
- Strategies :
Directing Groups : Temporarily introduce nitro groups to steer halogenation to desired positions, followed by reduction .
Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating (e.g., 150°C, 30 min) to favor para/meta substitution .
- Case Study : 4-Bromo-3-fluorophenylboronic acid synthesis achieved 97.0% regioselectivity using Suzuki-Miyaura coupling precursors .
Q. What computational methods are suitable for predicting reactivity and spectroscopic properties of this compound?
- Approach :
DFT Calculations : Use Gaussian or ORCA software to model electrostatic potential maps, identifying electrophilic attack sites.
Spectra Prediction : Tools like ACD/Labs or ChemDraw simulate NMR/IR spectra by referencing databases (e.g., 3,5-dichloro-4-fluorobenzonitrile’s calculated δ 165 ppm for C=O ).
- Validation : Cross-check computed data with experimental results from structurally similar compounds (e.g., 4-bromo-2-hydroxybenzoic acid ).
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Root Cause Analysis : Overlapping signals due to diastereotopic protons or paramagnetic impurities.
- Solutions :
Advanced NMR Techniques : Use COSY or NOESY to differentiate coupled protons.
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., applied to 3-bromo-4-hydroxybenzaldehyde ).
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
